molecular formula C20H25N3O2 B3003111 N1-(4-(dimethylamino)phenethyl)-N2-(2-ethylphenyl)oxalamide CAS No. 954011-38-2

N1-(4-(dimethylamino)phenethyl)-N2-(2-ethylphenyl)oxalamide

Cat. No. B3003111
CAS RN: 954011-38-2
M. Wt: 339.439
InChI Key: XKKYYKHKTXPUHB-UHFFFAOYSA-N
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Description

The compound "N1-(4-(dimethylamino)phenethyl)-N2-(2-ethylphenyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis of related compounds with dimethylamino groups and their applications in various fields such as antitumor activity and protein sequence analysis are discussed .

Synthesis Analysis

The synthesis of compounds with dimethylamino groups is a topic of interest in the field of medicinal chemistry. For example, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate was developed to improve peptide sequence analysis . Similarly, a series of N-(2-phenethyl)cinnamides, which may share structural similarities with the compound , was synthesized and assayed for biological activity . These studies suggest that the synthesis of such compounds involves careful selection of reagents and reaction conditions to achieve the desired selectivity and potency.

Molecular Structure Analysis

The molecular structure of compounds containing dimethylamino groups can be complex and is often studied using techniques such as X-ray crystallography and molecular mechanics calculations. For instance, the molecular structures of N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide were determined by X-ray crystallography, revealing an intramolecular hydrogen bond . This suggests that the compound "this compound" may also exhibit interesting structural features that could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactions involving compounds with dimethylamino groups can be quite specific and are often designed to achieve a particular biological effect. For example, the reaction of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate with amino acids to form thiohydantoins is used for peptide sequencing . The chemical behavior of "this compound" would likely be influenced by the presence of the dimethylamino group and the oxalamide moiety, which could participate in various chemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with dimethylamino groups can be quite distinctive. For example, the molecular complex formed by 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline is characterized by hydrogen bonding and π-π* interactions . Additionally, the supramolecular networks formed by N,N'-bis(4-pyridylmethyl)oxalamide demonstrate the importance of hydrogen bonding in determining the physical properties of such compounds . These findings suggest that "this compound" would also have unique physical and chemical properties that could be explored through experimental studies.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is typically discussed in the context of biological systems, such as how a drug interacts with the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic, while others are flammable .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has medicinal properties, future research might focus on developing it into a drug .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-4-16-7-5-6-8-18(16)22-20(25)19(24)21-14-13-15-9-11-17(12-10-15)23(2)3/h5-12H,4,13-14H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKYYKHKTXPUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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